BenchChemオンラインストアへようこそ!

Amygdaloside

Pulmonary fibrosis Epimer-specific cytotoxicity MRC-5 fibroblast

Procure D-Amygdalin (Amygdaloside, CAS 96420-61-0) with verified stereochemistry—not generic amygdalin. D-Amygdalin exhibits a ~9.2-fold higher non-cytotoxic threshold (≤78.125 μM) than L-amygdalin on MRC-5 lung fibroblasts and drives TGF-β1/Smad2/3 pathway suppression in IPF models. As an oral prodrug with 0.19% bioavailability vs. 64.91% for its active metabolite prunasin, co-procurement of both certified analytical standards is mandatory for PK/TK studies. Avoid lots with unspecified epimer composition—L-amygdalin contamination confounds cytotoxicity readouts. Specify D-amygdalin, ≥98% HPLC purity, epimer identity confirmed by chiral HPLC or CD-MEKC. Also the preferred non-opioid analgesic reference compound (no tolerance, no μ-opioid receptor-mediated side effects) and the most sensitive β-glucosidase probe substrate (Km = 3.63 × 10⁻⁵ M, 202-fold higher affinity than linamarin).

Molecular Formula C20H27NO11
Molecular Weight 457.4 g/mol
CAS No. 96420-61-0
Cat. No. B3030826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmygdaloside
CAS96420-61-0
SynonymsAmygdalin
Amygdaloside
Laetrile
Mandelonitrile beta Gentiobioside
Mandelonitrile-beta-Gentiobioside
Neoamygdalin
Molecular FormulaC20H27NO11
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1
InChIKeyXUCIJNAGGSZNQT-SWRVSKMJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SOL IN HOT WATER;  SLIGHTLY SOL IN ALCOHOL;  INSOL IN ETHER, CHLOROFORM;  SOL IN HOT ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





Amygdaloside (CAS 96420-61-0) Procurement Guide: Cyanogenic Glycoside Reference Standard for Anti-Fibrotic and Analgesic Research


Amygdaloside (syn. amygdalin, primary CAS 29883-15-6; alternative CAS 96420-61-0) is a cyanogenic diglucoside composed of gentiobiose and (R)-mandelonitrile, naturally occurring in bitter almonds and stone fruits of the Rosaceae family [1]. It functions as a prodrug whose pharmacological activity depends critically on stereochemistry at the nitrile-bearing carbon, with D-amygdalin and L-amygdalin epimers exhibiting divergent toxicity and efficacy profiles [2]. Note: CAS 96420-61-0 is assigned to amygdalin in authoritative phytochemical databases but is also cross-listed with forsythin (phillyrin) in certain supplier catalogs; purchasers must verify identity via molecular formula (C₂₀H₂₇NO₁₁; MW 457.43) and IUPAC name prior to procurement [1].

Why Generic Substitution of Amygdaloside (Amygdalin) with Other Cyanogenic Glycosides Fails: Epimer-Dependent Pharmacology and Pharmacokinetic Divergence


In-class substitution of amygdaloside with seemingly analogous cyanogenic glycosides (e.g., prunasin, linamarin) or even between amygdalin epimers is not pharmacologically neutral. D-Amygdalin and L-amygdalin exhibit a ~9-fold difference in their non-cytotoxic concentration thresholds on human lung fibroblasts [1], while the oral bioavailability of intact amygdalin (0.19%) differs by over 340-fold from its monoglucoside metabolite prunasin (64.91%) [2]. Additionally, the rate and extent of cyanide liberation—the key determinant of both therapeutic activity and toxicity—varies substantially between amygdalin and other cyanogenic glycosides such as linamarin [3]. These quantifiable divergences mean that procurement of the correct molecular form and stereochemistry is a prerequisite for reproducible in vivo and in vitro outcomes.

Amygdaloside (Amygdalin) Quantitative Differentiation Evidence Guide: Head-to-Head Comparisons for Informed Procurement


D-Amygdalin vs. L-Amygdalin: ~9-Fold Difference in Non-Cytotoxic Concentration Threshold on Human Lung Fibroblasts

Among the two amygdalin epimers, D-amygdalin demonstrates a substantially wider safety window on normal human lung fibroblasts (MRC-5 cells) compared to L-amygdalin. Specifically, D-amygdalin showed no obvious cytotoxicity and did not reduce cell viability at concentrations up to 78.125 μM, whereas L-amygdalin was non-cytotoxic only up to 8.525 μM—an approximately 9.2-fold difference in the maximum tolerated concentration [1]. Furthermore, in a bleomycin-induced C57BL/6 mouse model, D-amygdalin exhibited stronger inhibition of lung inflammation and fibrosis than L-amygdalin, with both epimers acting via suppression of TGF-β1-induced Smad2/3 phosphorylation [1].

Pulmonary fibrosis Epimer-specific cytotoxicity MRC-5 fibroblast

Amygdalin vs. Prunasin: 341-Fold Difference in Oral Bioavailability Despite Comparable Anti-Fibrotic Efficacy

A direct pharmacokinetic comparison in rats revealed that the oral bioavailability of intact amygdalin (Amy) is only 0.19%, whereas its deglycosylated metabolite prunasin (Pru) achieves 64.91% oral bioavailability—a 341-fold difference [1]. After oral administration of amygdalin, the Cmax and AUC(0–∞) of the resulting prunasin metabolite (Cmax = 1835.12 ± 268.09 ng/mL; AUC(0–∞) = 103,913.17 ± 14,202.48 ng·min/mL) were approximately 79.5-fold and 66.2-fold higher, respectively, than those of intact amygdalin (Cmax = 23.08 ± 5.08 ng/mL; AUC(0–∞) = 1569.22 ± 650.62 ng·min/mL) [1]. Despite this profound pharmacokinetic divergence, amygdalin and prunasin exhibited comparable activity in inhibiting NO production in RAW 264.7 macrophages, suppressing α-SMA and Col1A1 mRNA expression in JS1 hepatic stellate cells, and ameliorating CCl₄-induced liver fibrosis in mice [1].

Pharmacokinetics Liver fibrosis Prodrug metabolism

Amygdalin vs. Linamarin: 202-Fold Higher Enzyme Affinity and 1.24-Fold Greater Systemic Cyanide Exposure

In a comparative metabolism study in golden Syrian hamsters, amygdalin exhibited markedly different β-glucosidase hydrolysis kinetics compared to linamarin, another common cyanogenic glycoside. The apparent Km of amygdalin (3.63 × 10⁻⁵ M) was 202-fold lower than that of linamarin (7.33 × 10⁻³ M), indicating substantially higher enzyme affinity [1]. The Vmax for amygdalin (0.35 nmol/min/mg protein) was lower than that for linamarin (1.04 nmol/min/mg protein), yet the net in vivo outcome favored amygdalin: the area under the blood cyanide concentration–time curve (AUC) was 395 nmol·hr/mL for amygdalin versus 318 nmol·hr/mL for linamarin—a 1.24-fold greater systemic cyanide exposure [1]. Blood cyanide peaked earlier with amygdalin (130 nmol/mL at 1 hr, sustained through 3 hr) compared to linamarin (116 nmol/mL at 3 hr, followed by immediate decline) [1].

Cyanogenic glycoside metabolism Toxicokinetics β-Glucosidase kinetics

Amygdalin vs. Morphine: Analgesic Efficacy Without Tolerance or Physical Dependence in Murine Models

In a comparative analgesia study using mouse hot plate and acetic acid-induced writhing tests, amygdalin (AM) produced significant analgesic effects. Critically, unlike morphine, repeated administration of amygdalin did not induce analgesic tolerance [1]. Mice receiving amygdalin did not exhibit the morphine-characteristic tail-erecting response, nor did they show nalorphine-precipitated jumping behavior—indicating absence of physical dependence liability [1]. Furthermore, amygdalin could not substitute for morphine in alleviating withdrawal syndrome in morphine-dependent rats, confirming a distinct mechanism of action unrelated to the μ-opioid receptor [1]. No anti-inflammatory activity was detected for amygdalin in xylene- or croton oil-induced inflammation models, indicating that its analgesic effect is not secondary to anti-inflammatory action [1].

Analgesic Opioid alternative Tolerance

Amygdalin vs. Other Bitter Phytochemicals: Absence of Basal Cytotoxicity in Primary Splenocytes

In a panel of five bitter-tasting phytochemicals (aloperine, amygdalin, berberine, crotaline, and naringenin) tested on primary mouse splenocytes across four in vitro experimental models (preventive, repair, co-treatment with LPS, and treatment alone), amygdalin was the only compound that did not exhibit apparent cytotoxic effects, whereas all four other bitter compounds did [1]. Despite its low cytotoxicity, amygdalin demonstrated anti-inflammatory activity through modulation of IL-6/IL-10 and TNF-α/IL-10 cytokine secretion ratios at non-cytotoxic doses, though berberine and naringenin showed stronger overall anti-inflammatory potency [1].

Immunomodulation Cytotoxicity screening Primary splenocyte

Amygdalin vs. Prunasin: Comparable In Vitro and In Vivo Anti-Fibrotic Potency Despite Divergent Pharmacokinetics

In a comprehensive head-to-head evaluation, amygdalin (Amy) and its deglycosylated metabolite prunasin (Pru) showed comparable inhibitory effects on NO production in LPS-stimulated RAW 264.7 macrophage supernatants, comparable suppression of α-SMA and Col1A1 mRNA expression in TGF-β1-activated JS1 hepatic stellate cells, and comparable amelioration of CCl₄-induced liver fibrosis in mice as assessed by histopathology and serum markers [1]. Enzyme hydrolysis kinetics further revealed that Vmax and Km of prunasin were lower than those of amygdalin in both commercial β-glucosidase and intestinal bacterial enzyme preparations, explaining why orally administered amygdalin is absorbed predominantly as its metabolite prunasin [1].

Hepatic stellate cell Anti-fibrotic NO production

Amygdaloside (Amygdalin) Best-Fit Research and Industrial Application Scenarios Based on Comparative Evidence


Epimer-Specific Anti-Pulmonary Fibrosis Drug Discovery Using D-Amygdalin as Lead Scaffold

D-Amygdalin is the preferred epimer for pulmonary fibrosis research, with a non-cytotoxic threshold on MRC-5 lung fibroblasts (≤78.125 μM) that is ~9.2-fold higher than that of L-amygdalin (≤8.525 μM) [1]. Its stronger anti-inflammatory and anti-fibrotic activity in the bleomycin mouse model, mediated through TGF-β1/Smad2/3 pathway suppression, makes it a suitable reference compound for screening IPF candidates. Procurement must specify D-amygdalin stereochemistry and verify epimer purity by chiral HPLC or cyclodextrin-modified micellar electrokinetic chromatography; generic 'amygdalin' lots with unspecified epimer composition risk introducing L-amygdalin contamination that confounds cytotoxicity readouts [1].

Pharmacokinetic Prodrug–Metabolite Studies Requiring Paired Amygdalin and Prunasin Analytical Standards

Amygdalin functions as an oral prodrug whose systemic exposure is mediated almost entirely through its metabolite prunasin (341-fold higher oral bioavailability: 64.91% vs. 0.19%) [2]. Any in vivo pharmacokinetic or toxicokinetic study involving oral amygdalin administration must simultaneously quantify both compounds in plasma. Laboratories should procure both amygdalin (CAS 96420-61-0 / 29883-15-6) and prunasin as certified analytical reference standards to support validated LC-MS/MS bioanalytical methods, as pharmacokinetic parameters of the prodrug alone do not reflect systemic exposure to the active species [2].

Non-Opioid Analgesic Mechanism-of-Action Studies Using Amygdalin as a Tolerance-Free Comparator

Amygdalin is uniquely positioned as a non-opioid analgesic reference compound that produces significant antinociception in murine hot plate and writhing models without inducing tolerance, physical dependence, or μ-opioid receptor-mediated side effects—unlike morphine [3]. This profile makes amygdalin a critical comparator for academic and industrial programs screening novel analgesics where distinguishing opioidergic from non-opioidergic mechanisms is essential. Procurement-grade amygdalin for this application should be ≥98% pure (HPLC) to exclude confounding bioactive impurities from plant extraction [3].

Cyanogenic Glycoside Comparative Metabolism and Food Safety Research

Amygdalin exhibits a 202-fold higher β-glucosidase affinity (Km = 3.63 × 10⁻⁵ M) compared to linamarin (Km = 7.33 × 10⁻³ M), and generates 1.24-fold greater systemic cyanide exposure (AUC 395 vs. 318 nmol·hr/mL) at equimolar oral doses in hamster models [4]. These quantitative differences make amygdalin the more sensitive probe substrate for studies of cyanogenic glycoside bioactivation, intestinal β-glucosidase activity, and dietary cyanide risk assessment. Researchers evaluating cyanide release from plant-derived glycosides across different food matrices should include amygdalin as the reference diglucoside alongside monoglucoside comparators such as prunasin and linamarin [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amygdaloside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.